Catechol (1,2-Dihydroxybenzene)
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Overview
Description
Catechol, also known as 1,2-dihydroxybenzene or pyrocatechol, is an organic compound with the molecular formula C6H4(OH)2. It is the ortho isomer of the three isomeric benzenediols. This colorless compound occurs naturally in trace amounts and was first discovered by the destructive distillation of the plant extract catechin . Catechol is widely used in the production of pesticides, flavors, and fragrances .
Preparation Methods
Synthetic Routes and Reaction Conditions: Catechol can be synthesized through various methods:
Hydrolysis of 2-Chlorophenol: This method involves the hydrolysis of 2-chlorophenol using a solution of barium hydroxide and sodium hydroxide at 190°C for 3 hours in a copper autoclave.
Hydroxylation of Phenol: This industrial method involves the direct hydroxylation of phenol with peroxides, producing both catechol and hydroquinone.
Dehydrogenation of 1,2-Cyclohexanediol: This method involves the dehydrogenation of 1,2-cyclohexanediol to produce catechol.
Industrial Production Methods: Industrial production of catechol primarily involves the hydroxylation of phenol using hydrogen peroxide in the presence of phosphoric acid and catalytic amounts of perchloric acid at 90°C .
Chemical Reactions Analysis
Catechol undergoes various chemical reactions, including:
Oxidation: Catechol can be oxidized to form ortho-quinone using oxidizing agents like potassium ferricyanide.
Reduction: Reduction of catechol can yield 1,2-cyclohexanediol.
Substitution: Catechol can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidizing Agents: Potassium ferricyanide, hydrogen peroxide.
Reducing Agents: Sodium borohydride.
Substitution Reagents: Nitric acid for nitration, halogens for halogenation.
Major Products:
Oxidation: Ortho-quinone.
Reduction: 1,2-cyclohexanediol.
Substitution: Nitro-catechol, halogenated catechols.
Scientific Research Applications
Catechol has a wide range of applications in scientific research:
Mechanism of Action
Catechol is compared with other dihydroxybenzenes:
Resorcinol (1,3-Dihydroxybenzene): Unlike catechol, resorcinol has hydroxyl groups in the meta position.
Hydroquinone (1,4-Dihydroxybenzene): Hydroquinone has hydroxyl groups in the para position and is widely used in photographic development and as a skin-lightening agent.
Uniqueness of Catechol: Catechol’s ortho configuration allows it to form strong intramolecular hydrogen bonds, making it a unique antioxidant and a versatile building block in organic synthesis .
Comparison with Similar Compounds
- Resorcinol (1,3-Dihydroxybenzene)
- Hydroquinone (1,4-Dihydroxybenzene)
Catechol’s unique properties and wide range of applications make it an important compound in various fields of scientific research and industry.
Properties
Molecular Formula |
C12H12O4 |
---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
benzene-1,2-diol |
InChI |
InChI=1S/2C6H6O2/c2*7-5-3-1-2-4-6(5)8/h2*1-4,7-8H |
InChI Key |
TUCIXUDAQRPDCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)O)O.C1=CC=C(C(=C1)O)O |
Origin of Product |
United States |
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